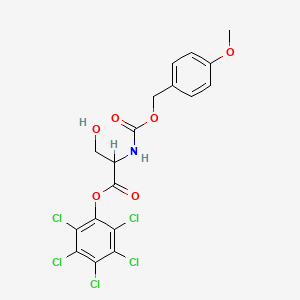
Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pentachlorophenyl group, a methoxyphenyl group, and an L-serinate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pentachlorophenyl Group: This step involves the chlorination of phenol to obtain pentachlorophenol.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a suitable nucleophile.
Coupling with L-Serine: The final step involves the coupling of the pentachlorophenyl and methoxyphenyl groups with L-serine. This is typically achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- 4-Methoxycarbonylphenylboronic acid pinacol ester
- 4-Methoxyphenylacetonitrile
Uniqueness
Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Unlike similar compounds, it possesses both a pentachlorophenyl group and an L-serinate moiety, making it a versatile compound for various applications.
Properties
CAS No. |
23234-97-1 |
|---|---|
Molecular Formula |
C18H14Cl5NO6 |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) 3-hydroxy-2-[(4-methoxyphenyl)methoxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H14Cl5NO6/c1-28-9-4-2-8(3-5-9)7-29-18(27)24-10(6-25)17(26)30-16-14(22)12(20)11(19)13(21)15(16)23/h2-5,10,25H,6-7H2,1H3,(H,24,27) |
InChI Key |
UCEIZKVAZFNYMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















